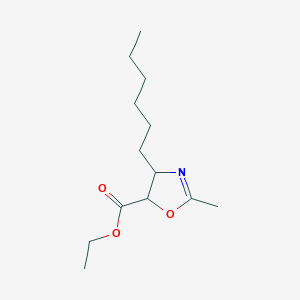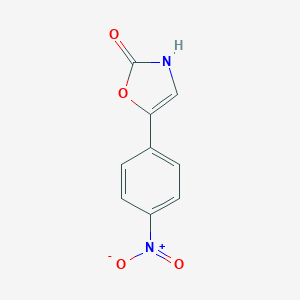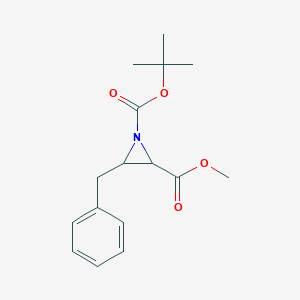![molecular formula C17H12N2O4 B371870 2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione](/img/structure/B371870.png)
2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of the ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione typically involves multi-step organic reactions. One common method involves the cyclization of precursor compounds under specific conditions. For example, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione is not well understood. it is likely to interact with specific molecular targets and pathways within cells. For example, it might bind to enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with imidazo and benzoxazine rings, such as:
- Imidazo[2,1-b][1,3]thiazole derivatives
- Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives
Uniqueness
What sets 7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione apart is its unique ring structure, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12N2O4 |
|---|---|
Molecular Weight |
308.29g/mol |
IUPAC Name |
2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione |
InChI |
InChI=1S/C17H12N2O4/c20-15-11-5-1-3-7-13(11)22-17-18(15)9-10-19(17)16(21)12-6-2-4-8-14(12)23-17/h1-8H,9-10H2 |
InChI Key |
BWXFDQPSCXSWAH-UHFFFAOYSA-N |
SMILES |
C1CN2C(=O)C3=CC=CC=C3OC24N1C(=O)C5=CC=CC=C5O4 |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3OC24N1C(=O)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-([1,1'-biphenyl]-4-ylcarbonyl)-3-phenyl-2-aziridinecarboxylate](/img/structure/B371789.png)
![Diphenyl[1-(1-phenylethyl)-2-azetidinyl]methanol](/img/structure/B371790.png)


![Diethyl 2-[({3-methyl-1-[(4-methylphenyl)sulfonyl]-2-aziridinyl}carbonyl)amino]malonate](/img/structure/B371797.png)
![Methyl 2-{1-ethyl-1-[4-(methoxycarbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propyl}-5-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B371798.png)

![1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-carbohydrazide](/img/structure/B371802.png)
![1,4-Dibromopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol](/img/structure/B371805.png)
![1-Bromo-4-chlorospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)](/img/structure/B371806.png)

![1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-yl acetate](/img/structure/B371808.png)
![1,4-Dibromopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9-carbonitrile](/img/structure/B371810.png)
![Methyl (1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetate](/img/structure/B371811.png)
